1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene
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Overview
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene typically involves multiple steps. One common method includes the reaction of 1-bromo-3-chloropropane with a difluoromethoxy-substituted benzene derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
Uniqueness
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties. The presence of both difluoromethoxy and fluorine groups can enhance its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C10H10ClF3O |
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Molecular Weight |
238.63 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-5-1-2-7-3-4-8(12)6-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
XQMZJHUAUXEJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)CCCCl |
Origin of Product |
United States |
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